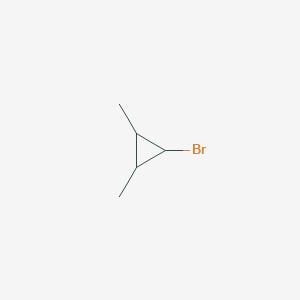

1-Bromo-2,3-dimethylcyclopropane

Description

Properties

Molecular Formula |

C5H9Br |

|---|---|

Molecular Weight |

149.03 g/mol |

IUPAC Name |

1-bromo-2,3-dimethylcyclopropane |

InChI |

InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3 |

InChI Key |

ZJKDNNBVHLMMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C1Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2,3 Dimethylcyclopropane and Analogues

Direct Bromination Approaches

Direct bromination of a pre-existing 2,3-dimethylcyclopropane ring is a primary strategy for synthesizing the target compound. This approach involves the substitution of a hydrogen atom with a bromine atom. However, the nature of the brominating agent and the reaction conditions critically determine the mechanistic pathway—predominantly free radical or electrophilic—and thus the final product distribution.

Free Radical Bromination Mechanisms

The synthesis of 1-bromo-2,3-dimethylcyclopropane can be achieved through the free radical bromination of 2,3-dimethylcyclopropane. benchchem.com This process is a classic example of a radical chain reaction, where a bromine radical is the key chain-carrying species responsible for hydrogen abstraction. benchchem.compearson.com

The selectivity and yield of the free radical bromination are highly dependent on the reaction conditions. Precise control over these parameters is essential to favor the desired monobrominated product and minimize the formation of side products.

Key reaction conditions include:

Initiation: The reaction is typically initiated by the homolytic cleavage of molecular bromine (Br₂). This is often achieved using ultraviolet (UV) light or heat, which provides the energy necessary to break the Br-Br bond and form two bromine radicals. pearson.compharmaguideline.com

Temperature: The reaction is often conducted at controlled temperatures, for instance between 0–25°C, to manage the reaction rate and selectivity. benchchem.com

Solvent: Inert solvents, such as carbon tetrachloride (CCl₄), are commonly used to dissolve the reactants without participating in the reaction. benchchem.commasterorganicchemistry.com

Atmosphere: Performing the reaction under an inert atmosphere helps to prevent side reactions with atmospheric components. benchchem.com

The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity. In the case of 2,3-dimethylcyclopropane, the hydrogen atom at the tertiary carbon (C1) is a potential site for abstraction. However, the stability of cyclopropyl (B3062369) radicals and the unique strain of the ring system influence the final outcome.

| Parameter | Condition | Influence on Reaction |

| Initiator | UV Light (hν) or Heat (Δ) | Promotes homolytic cleavage of Br₂ to generate initial bromine radicals. |

| Temperature | 0–25°C | Controls reaction rate and helps minimize over-bromination and side reactions. benchchem.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Acts as an inert medium for the reactants. benchchem.com |

| Reactant | Bromine (Br₂) | Source of bromine atoms for the substitution. benchchem.com |

The free-radical bromination of 2,3-dimethylcyclopropane proceeds through a well-established three-stage chain mechanism:

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV light or heat. youtube.com

Br₂ + energy (hν) → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical, allowing the chain to continue.

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the 2,3-dimethylcyclopropane, forming hydrogen bromide (HBr) and a 2,3-dimethylcyclopropyl radical. youtube.com

Step 2 (Bromine Abstraction): The newly formed cyclopropyl radical reacts with a molecule of Br₂, abstracting a bromine atom to yield the final product, this compound, and a new bromine radical, which can then continue the chain. youtube.com

Termination: The reaction ceases when the radical species are consumed through various combination reactions. This can occur by the recombination of two bromine radicals, two cyclopropyl radicals, or a bromine radical and a cyclopropyl radical.

Electrophilic Bromination Considerations

While alkanes typically react with halogens via a free-radical pathway, small cycloalkanes like cyclopropane (B1198618) can exhibit reactivity similar to alkenes due to the significant p-character of their strained C-C bonds. stackexchange.com This allows them to undergo electrophilic addition reactions, particularly with halogens like bromine under polar, dark conditions. pharmaguideline.comaskiitians.com

In this mechanism, the bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron density of the cyclopropane ring's C-C bond. stackexchange.comaskiitians.com This typically leads to the formation of a transient bromonium ion intermediate, followed by nucleophilic attack by the bromide ion (Br⁻). askiitians.com However, this pathway results in the opening of the cyclopropane ring to form 1,3-dibromo-1,2-dimethylpropane, rather than the desired substitution product. askiitians.comresearchgate.net Therefore, electrophilic conditions are generally avoided when the goal is to synthesize this compound, as ring cleavage is the predominant outcome. researchgate.netumn.edu

Cyclopropanation Reactions

An alternative synthetic strategy involves constructing the brominated cyclopropane ring itself, rather than modifying a pre-existing one. Cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene, are a powerful method for forming cyclopropane rings. wikipedia.org

Carbenoid Cyclopropanation with Brominated Electrophiles

This method involves the reaction of an alkene with a reagent that can deliver a brominated one-carbon unit. A key example is the generation of a dihalocarbene from a haloform.

Specifically, the reaction of an alkene, such as cis- or trans-2-butene, with bromoform (CHBr₃) in the presence of a strong base like potassium t-butoxide can generate dibromocarbene (:CBr₂). youtube.commasterorganicchemistry.com This highly reactive intermediate then adds across the double bond of the alkene in a concerted, stereospecific manner to form a 1,1-dibromo-2,3-dimethylcyclopropane. wikipedia.orgmasterorganicchemistry.com

cis-2-Butene yields cis-1,1-dibromo-2,3-dimethylcyclopropane.

trans-2-Butene yields trans-1,1-dibromo-2,3-dimethylcyclopropane.

To obtain the target compound, this compound, a subsequent selective reduction step would be required to remove one of the bromine atoms from the gem-dibromide intermediate. This approach offers excellent control over the stereochemistry of the methyl groups on the cyclopropane ring.

| Reagent | Role | Intermediate | Product of Cyclopropanation |

| 2-Butene | Alkene Substrate | - | Forms the backbone of the cyclopropane ring. |

| Bromoform (CHBr₃) | Carbene Precursor | Dibromocarbene (:CBr₂) | Adds to the alkene to form the cyclopropane. youtube.commasterorganicchemistry.com |

| Potassium t-butoxide | Strong Base | - | Deprotonates bromoform to initiate carbene formation. masterorganicchemistry.com |

Utilization of Diazoacetates and Chiral Metal Catalysts

The catalytic decomposition of diazoacetates in the presence of an alkene is a powerful tool for cyclopropanation. Transition metals, particularly cobalt and ruthenium, complexed with chiral ligands have proven to be highly effective for this transformation. Cobalt(II) complexes featuring D2-symmetric chiral porphyrin ligands are notable for their ability to catalyze cyclopropanation with a variety of diazoacetates, including those with α-acceptor substituents like cyano and nitro groups. nih.gov These catalysts exhibit unique reactivity that allows for the cyclopropanation of even electron-deficient olefins, which can be challenging for other catalytic systems. nih.gov

Ruthenium-based catalysts, such as those incorporating chiral phenyloxazoline (Pheox) ligands, are also highly effective. researchgate.netnih.gov These Ru(II)-Pheox complexes are stable, easy to handle, and can promote asymmetric cyclopropanation for a wide range of olefins. researchgate.net The choice of the diazoacetate, such as ethyl diazoacetate or bulkier esters like tert-butyl diazoacetate, can influence the reaction's efficiency and stereoselectivity. researchgate.netresearchgate.net For instance, succinimidyl diazoacetate has been used with cobalt(II) catalysts to generate chiral cyclopropane succinimidyl esters, which are versatile intermediates for synthesizing cyclopropyl carboxamides. thieme-connect.comresearchgate.netorganic-chemistry.org

Asymmetric Induction in Catalytic Cyclopropanation

Asymmetric induction in these reactions hinges on the transfer of chirality from the metal catalyst's ligand to the newly formed cyclopropane ring. The intricate structure of the catalyst's chiral environment dictates the facial selectivity of the carbene addition to the alkene.

Cobalt-porphyrin catalysts, for example, create a well-defined chiral pocket that controls the approach of the reacting molecules. This leads to exceptional levels of diastereo- and enantioselectivity, particularly in the formation of Z-cyclopropanes from α-nitro-diazoacetates. nih.gov Similarly, chiral ruthenium-Pheox complexes have been developed that provide excellent stereocontrol in the cyclopropanation of diverse substrates, including vinyl carbamates and allenes. researchgate.net The catalyst's structure, including the specific amino alcohols and benzoyl chloride derivatives used in its synthesis, is critical for achieving high enantiomeric excess (ee). researchgate.net Dirhodium tetracarboxylate catalysts with chiral ligands are also prominent, creating bowl-shaped structures that effectively induce asymmetry in reactions with aryldiazoacetates. youtube.com

The following table summarizes representative results for asymmetric cyclopropanation reactions, highlighting the performance of different chiral catalysts.

| Catalyst / Ligand | Alkene | Diazo Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| [Co(P1)] | Styrene | Succinimidyl diazoacetate | 94 | >99:1 | 98 |

| [Co(1)] | Methyl methacrylate | Ethyl diazoacetate | 92 | 96:4 | 98 |

| Ru(II)-(S)-Pheox | Styrene | Ethyl diazoacetate | 97 | 18:82 (cis:trans) | 99 (trans) |

| Ru2(S-TPPTTL)4·BArF | Styrene | Phenyl diazoacetate | 70 | >20:1 | 82 |

Data sourced from multiple studies to illustrate catalyst performance. nih.govresearchgate.netorganic-chemistry.orgyoutube.com

Simmons-Smith Type Reactions for Bromocyclopropanes

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that avoids the use of potentially hazardous diazo compounds. rsc.org The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu). researchgate.netyoutube.com This reagent reacts with an alkene in a stereospecific manner, meaning the geometry of the alkene is preserved in the cyclopropane product. researchgate.net

While the standard reaction uses diiodomethane, modifications have been developed to generate bromocyclopropanes. Cheaper reagents like dibromomethane can be used as an alternative to the more expensive diiodomethane. researchgate.net The Furukawa modification, which employs diethylzinc (Et2Zn) instead of the Zn-Cu couple, can increase the reactivity of the system. rsc.orgnih.gov The reaction proceeds via the simultaneous delivery of a methylene group to both carbons of the double bond, passing through a "butterfly" transition state. nih.gov This method is compatible with a wide range of functional groups and is particularly effective for unfunctionalized alkenes. rsc.orgresearchgate.net

Photochemical Routes Involving α-Halodiazomethanes

Photochemistry offers an alternative pathway for generating carbenes for cyclopropanation. The photolytic decomposition of α-halodiazomethanes or their stable precursors, halodiazirines, provides a direct route to halocarbenes. Diazirines, which are three-membered rings containing a nitrogen-nitrogen double bond, can be photolyzed, often using LED irradiation, to generate the corresponding halocarbene on demand. thieme-connect.comresearchgate.net

This method has been successfully applied to the synthesis of various substituted 3-chloro- and 3-bromo-3-aryl-cyclopropanes. nih.gov The reaction can be performed efficiently in continuous flow systems, which allows for safe and scalable production. nih.govthieme-connect.com Another photochemical approach involves the photoredox-catalyzed intramolecular cyclopropanation of alkenes using substrates like α-bromo-β-keto esters. researchgate.net This process occurs under mild conditions at room temperature and generates functionalized bicyclic cyclopropanes.

Derivatization from Precursor Cyclopropanes

Instead of constructing the brominated cyclopropane ring in a single step, an alternative strategy is to first synthesize a functionalized cyclopropane and then introduce the bromine atom or modify an existing group.

Substitution Reactions for Bromine Incorporation

A bromine atom can be introduced onto a pre-formed cyclopropane ring through substitution reactions. A well-established method is the Hunsdiecker reaction, which involves the treatment of a silver cyclopropanecarboxylate with bromine. A more convenient variation of this decarboxylative bromination uses red mercuric oxide and bromine to convert a cyclopropanecarboxylic acid into the corresponding bromocyclopropane.

Alternatively, a cyclopropylamine can serve as a precursor. While direct substitution can be challenging, specialized methods have been developed. For instance, nickel-catalyzed reductive cross-coupling can link cyclopropylamine derivatives with aryl halides. Another approach involves a formal nucleophilic substitution where an N-cyclopropyl heterocycle is formed by reacting a 2-bromocyclopropane carboxamide with an azole pronucleophile.

| Precursor | Reagents | Product | Notes |

| Cyclopropanecarboxylic acid | Red Mercuric Oxide, Bromine | Bromocyclopropane | Modified Hunsdiecker reaction. |

| Silver cyclopropanecarboxylate | Bromine | Bromocyclopropane | Classic Hunsdiecker reaction. |

| 2-Bromocyclopropane carboxamide | Azole, Base | N-Cyclopropyl heterocycle | Formal substitution via elimination-addition. |

Reductive Debromination in Analogue Synthesis

For the synthesis of monobrominated cyclopropanes, a powerful strategy involves the selective reduction of a gem-dibromocyclopropane precursor. These dibromo-compounds are readily synthesized by the addition of dibromocarbene (typically generated from bromoform and a strong base) to an alkene.

The subsequent selective mono-reduction of the gem-dibromo group to a monobromo group can be achieved with high selectivity. One effective method utilizes Grignard reagents, such as methylmagnesium bromide, to perform a halogen-metal exchange followed by quenching. More modern approaches employ catalytic systems. For example, nickel-based catalysts, when activated with a hydride source like sodium borohydride, can cleanly and selectively dehalogenate gem-dibromocyclopropanes to furnish the desired monobromocyclopropanes under mild conditions.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2,3 Dimethylcyclopropane

Ring Strain and Electronic Factors Influencing Reactivity

The reactivity of 1-bromo-2,3-dimethylcyclopropane is fundamentally governed by the inherent instability of the cyclopropane (B1198618) ring and the electronic influence of its substituents. The three-membered ring structure forces the carbon-carbon bond angles to be approximately 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. quora.comquora.comstudy.com This deviation results in substantial angle strain, which, combined with torsional strain from eclipsed hydrogen atoms, contributes to a total ring strain of about 28 kcal/mol in the parent cyclopropane molecule. utexas.edupressbooks.pub This high level of strain weakens the C-C bonds, making the ring susceptible to reactions that can relieve this strain. utexas.edu

Electronic factors related to the substituents also play a crucial role. The bromine atom exerts a powerful electron-withdrawing inductive effect, which polarizes the C1 carbon, making it more electrophilic and susceptible to nucleophilic attack. Conversely, the two methyl groups at the C2 and C3 positions have an electron-donating effect through hyperconjugation, which can help stabilize the adjacent C-C bonds of the ring. These opposing electronic influences—inductive withdrawal by bromine and hyperconjugative donation by the methyl groups—create a complex electronic environment that modulates the compound's propensity to undergo substitution or elimination reactions.

| Strain Component | Estimated Energy Contribution in Cyclopropane |

| Angle Strain | ~19 kcal/mol |

| Torsional Strain | ~9 kcal/mol |

| Total Ring Strain | ~28 kcal/mol |

Nucleophilic Substitution Reactions

The displacement of the bromine atom in this compound by nucleophiles does not typically follow a classic SN2 mechanism. A standard SN2 reaction requires the nucleophile to perform a "backside attack," which would force the carbon atom into a trigonal bipyramidal transition state. study.comchemicalnote.com In a cyclopropyl (B3062369) system, this geometry is highly strained and energetically unfavorable due to the rigid ring structure, making this pathway difficult. study.com

Instead, nucleophilic substitution on bromocyclopropanes often proceeds through alternative, formal substitution pathways. researchgate.netacs.orgnih.gov One such proposed mechanism involves an initial elimination to form a highly strained and reactive cyclopropene (B1174273) intermediate. The nucleophile then adds to this intermediate, followed by protonation, to yield the final substituted product. acs.orguq.edu.au The feasibility of this pathway is influenced by the presence of electron-withdrawing groups that can stabilize the intermediate. nih.govnih.gov A wide range of nucleophiles, including azoles, carboxamides, sulfonamides, and anilines, have been successfully used in formal substitution reactions on related bromocyclopropane systems. nih.govacs.org

The regioselectivity of nucleophilic attack is directed by the electronic nature of the substituents. In many substituted cyclopropanes, the polarization of the C1–C2 bond can favorably enhance reactivity and direct the nucleophilic attack toward the already substituted C2 position. nih.govnih.gov

The stereochemical outcome of these reactions is a critical aspect. While a classic SN2 reaction proceeds with a complete inversion of configuration (a Walden inversion), the stereochemistry in cyclopropane systems is more complex and depends on the specific mechanism at play. libretexts.orgpressbooks.pub If the reaction proceeds via a mechanism that involves a backside attack, an inversion of the stereocenter is expected. chemistrysteps.com Experimental observations on many SN2-type reactions confirm that they are stereospecific, meaning different stereoisomers of the reactant will yield different stereoisomers of the product. libretexts.org For formal substitution reactions that proceed through intermediates like cyclopropenes, the stereochemical outcome is determined by the mode of addition of the nucleophile to the intermediate. In some cases, highly diastereoselective transformations are possible, allowing for effective control of the product's stereochemistry. acs.orgnih.gov

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes when treated with a strong base. This process, also known as β-elimination, involves the removal of the bromine atom from the α-carbon and a hydrogen atom from an adjacent β-carbon. ck12.org Depending on the reaction conditions and the structure of the substrate, elimination reactions can proceed through different mechanistic pathways, primarily the E2 (bimolecular) and E1 (unimolecular) mechanisms. pharmaguideline.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton at the same time the leaving group departs. ck12.orgdalalinstitute.com This pathway requires an anti-coplanar arrangement of the hydrogen and the leaving group, a conformational requirement that can be difficult to achieve in a rigid cyclopropane ring. The E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation by a base. pharmaguideline.comyoutube.com This pathway is more likely with substrates that can form stable carbocations and under conditions with a weak base. In the case of this compound, elimination could potentially lead to the formation of 1,2-dimethylcyclopropene or ring-opened alkene products. uib.no

The kinetics of elimination reactions provide insight into their mechanisms. E2 reactions follow second-order kinetics, as the rate is dependent on the concentration of both the substrate and the base. pharmaguideline.comdalalinstitute.com In contrast, E1 reactions exhibit first-order kinetics because the rate-determining step is the unimolecular formation of the carbocation, which depends only on the substrate concentration. pharmaguideline.commasterorganicchemistry.com

Kinetic Profiles of Elimination Reactions

| Mechanism | Rate Law | Molecularity | Key Feature |

|---|---|---|---|

| E1 | Rate = k[Substrate] | Unimolecular | Carbocation intermediate |

| E2 | Rate = k[Substrate][Base] | Bimolecular | Concerted single step |

From a thermodynamic standpoint, the stability of the resulting alkene product is a major driving force. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. wolfram.com However, the use of a sterically hindered (bulky) base can lead to the formation of the less substituted alkene, an outcome known as the Hofmann product. youtube.com The thermodynamics of the reaction are also influenced by the relief of ring strain if the cyclopropane ring opens during the reaction. Quantum-chemical studies on related fluorinated cyclopropanes show that the stability and reactivity are heavily influenced by the electronic nature and spatial arrangement of the substituents, which affects the thermodynamics of formation and subsequent reactions. beilstein-journals.orgnih.govbeilstein-journals.org

Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to various ring-opening reactions, which are broadly categorized based on the nature of the cleavage mechanism.

Acid-Catalyzed Ring Opening Processes

There is a lack of specific studies on the acid-catalyzed ring-opening of this compound. In general, such reactions for other cyclopropanes often proceed via protonation of the cyclopropane ring to form a corner-protonated or edge-protonated intermediate, followed by nucleophilic attack. The regioselectivity of the ring opening would be influenced by the electronic effects of the bromo and methyl substituents and the stability of the resulting carbocationic intermediates. However, without experimental data, any discussion remains speculative.

Radical-Mediated Ring Opening

Radical-mediated reactions provide an alternative pathway for cyclopropane ring cleavage.

Hydrogenolytic Ring Opening (e.g., Catalytic Hydrogenation)

Catalytic hydrogenation can cleave cyclopropane rings, typically under more forcing conditions than those required for alkene hydrogenation. The process involves the addition of hydrogen across a carbon-carbon bond. There are no specific studies detailing the conditions or products for the hydrogenolysis of this compound, which would involve both C-C bond cleavage and potential C-Br bond hydrogenolysis.

Electrophilic Addition Induced Ring Opening

The reaction of this compound with electrophiles can lead to the cleavage of the strained cyclopropane ring, a characteristic reaction of this class of compounds. The regioselectivity and stereochemistry of this ring-opening process are influenced by the nature of the electrophile and the substitution pattern on the cyclopropane ring.

In the context of electrophilic addition of bromine to alkenes, the formation of a bridged bromonium ion intermediate is a well-established mechanistic feature that accounts for the observed anti-addition. However, in the case of electrophilic bromination of substituted cyclopropanes, such as the closely related 1,2-dimethylcyclopropanes, the intermediacy of a bridged bromonium ion is less certain. Studies on the electrophilic addition of bromine to cis- and trans-1,2-dimethylcyclopropane have shown that the reaction often proceeds non-stereospecifically. acs.org This lack of stereospecificity suggests that the reaction may proceed through open carbocation intermediates rather than a bridged bromonium ion. The formation of these carbocations allows for rotation around carbon-carbon bonds before the subsequent nucleophilic attack, leading to a mixture of stereoisomeric products. While direct studies on this compound are limited, it is plausible that its reaction with electrophiles would also favor pathways involving open carbocationic intermediates.

The substitution pattern on the cyclopropane ring plays a critical role in determining the regioselectivity of the ring-opening reaction. In the electrophilic addition to 1,2-dimethylcyclopropane, cleavage of the less substituted carbon-carbon bond is the major pathway. acs.org This regioselectivity can be rationalized by the formation of the more stable carbocation intermediate. For this compound, the inductive effect of the bromine atom and the electron-donating nature of the methyl groups would influence the stability of the potential carbocationic intermediates. The cleavage of the C2-C3 bond would lead to a carbocation at C1, which is destabilized by the electron-withdrawing bromine atom. Conversely, cleavage of the C1-C2 or C1-C3 bonds would generate a secondary or tertiary carbocation, respectively, which would be more stable. Therefore, it is anticipated that the ring opening would preferentially occur at the C1-C2 or C1-C3 bond.

The stereochemical outcome of the electrophilic ring opening of cyclopropanes is intricately linked to the reaction mechanism. As mentioned, the electrophilic bromination of both cis- and trans-1,2-dimethylcyclopropane proceeds non-stereospecifically, indicating the involvement of open carbocation intermediates that can undergo bond rotation prior to nucleophilic attack. acs.org This leads to the formation of a mixture of diastereomeric products. A similar lack of stereospecificity would be expected for the electrophilic ring opening of this compound. The initial electrophilic attack could occur from either face of the cyclopropane ring, and the subsequent nucleophilic attack on the resulting carbocation could also occur from two different directions, leading to a complex mixture of stereoisomers.

Boron-Mediated Ring Opening Reactions

Boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), are effective Lewis acids for promoting the ring opening of cyclopropanes. nih.govrsc.org These reactions typically proceed through the formation of a zwitterionic intermediate, which can then undergo further transformations. nih.govorganic-chemistry.org In the case of aryl-substituted cyclopropanes, the ring opening can lead to the formation of a benzylic cation, which can then be trapped by a nucleophile. nih.govrsc.org

For this compound, treatment with a boron trihalide is expected to initiate ring opening through coordination of the Lewis acidic boron to the bromine atom or by electrophilic attack on a carbon-carbon bond of the cyclopropane ring. This would generate a carbocationic intermediate, with the regioselectivity of the cleavage being influenced by the stability of the resulting carbocation. The presence of the methyl groups would favor the formation of a tertiary carbocation if possible. The subsequent reaction of this intermediate with a nucleophile present in the reaction mixture would lead to the final ring-opened product. The specific conditions and the nature of the boron trihalide used would likely influence the outcome of the reaction. rsc.org

| Reagent | Proposed Intermediate | Expected Outcome |

| BCl₃ | Zwitterionic intermediate/Carbocation | Ring-opened 1,3-functionalized product |

| BBr₃ | Zwitterionic intermediate/Carbocation | Ring-opened 1,3-functionalized product |

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Nickel and palladium catalysts are commonly employed for such transformations.

Nickel-Catalyzed Cross-Coupling:

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, offer a powerful method for the formation of carbon-carbon bonds between organohalides and Grignard reagents. nih.govorganic-chemistry.org In the context of this compound, a nickel catalyst could facilitate its coupling with various Grignard reagents (R-MgX). The catalytic cycle would likely involve the oxidative addition of the bromocyclopropane to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. The presence of the strained cyclopropane ring might influence the rate and efficiency of the oxidative addition step. The reaction could provide access to a range of 2,3-dimethylcyclopropane derivatives with new substituents at the C1 position.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. mdpi.comrsc.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling with a boronic acid (R-B(OH)₂) or a boronate ester could be envisioned. The catalytic cycle would involve the oxidative addition of the bromocyclopropane to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination. mdpi.com The success of such a coupling would depend on the stability of the cyclopropyl-palladium intermediate and its propensity to undergo side reactions.

| Catalyst System | Coupling Partner | Reaction Type | Potential Product |

| Ni(II) precatalyst/ligand | Grignard Reagent (R-MgX) | Kumada Coupling | 1-Alkyl/Aryl-2,3-dimethylcyclopropane |

| Pd(0) or Pd(II) precatalyst/ligand | Boronic Acid (R-B(OH)₂) | Suzuki-Miyaura Coupling | 1-Alkyl/Aryl-2,3-dimethylcyclopropane |

Reductive Dehalogenation and Hydrodehalogenation

The reductive dehalogenation of this compound involves the removal of the bromine atom, leading to the formation of 1,2-dimethylcyclopropane. This transformation can be achieved using various reducing agents. Similarly, hydrodehalogenation introduces a hydrogen atom in place of the bromine, yielding the same 1,2-dimethylcyclopropane product. These reactions are fundamental in organic synthesis for the removal of halogen functional groups.

Mechanistically, these reactions can proceed through different pathways depending on the reagents and conditions employed. Common methods include the use of metal hydrides, dissolving metal reductions, and catalytic hydrogenation. For instance, reagents like tributyltin hydride (Bu₃SnH) or transition metal hydrides can facilitate a radical-mediated dehalogenation. In such a process, a radical initiator promotes the formation of a tributyltin radical, which then abstracts the bromine atom from this compound to form a 2,3-dimethylcyclopropyl radical. This radical intermediate subsequently abstracts a hydrogen atom from another molecule of the hydride reagent to furnish the final product, 1,2-dimethylcyclopropane, and regenerate the tributyltin radical to continue the chain reaction.

Alternatively, hydrodehalogenation can be achieved using catalytic systems, such as a palladium catalyst on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent. In this scenario, the reaction proceeds through oxidative addition of the carbon-bromine bond to the metal catalyst, followed by hydrogenolysis.

The table below summarizes typical conditions for the reductive dehalogenation of brominated organic compounds, which are applicable to this compound.

| Reagent/Catalyst | Hydrogen Source | Solvent | Typical Product |

| Tributyltin hydride (Bu₃SnH) with AIBN (initiator) | Bu₃SnH | Toluene | 1,2-dimethylcyclopropane |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | 1,2-dimethylcyclopropane |

| Zinc (Zn) | Acetic Acid (CH₃COOH) | Ethanol | 1,2-dimethylcyclopropane |

This table presents plausible reaction conditions for this compound based on known reactions of similar compounds.

Photoredox Catalysis in Radical Cyclizations

Photoredox catalysis has emerged as a powerful tool in organic synthesis for the generation of radical intermediates under mild conditions, utilizing visible light as an energy source. In the context of this compound, photoredox catalysis can be employed to initiate radical cyclization reactions. This process involves the single-electron reduction of the carbon-bromine bond to generate a 2,3-dimethylcyclopropyl radical.

The catalytic cycle is typically initiated by the excitation of a photocatalyst, such as an iridium or ruthenium complex, upon absorption of visible light. The excited photocatalyst can then transfer an electron to this compound, leading to the cleavage of the C-Br bond and the formation of the 2,3-dimethylcyclopropyl radical and a bromide anion.

This highly reactive radical intermediate can then participate in intramolecular cyclization if a suitable unsaturated moiety is present within the molecule. For instance, if the cyclopropane is part of a larger molecule containing an alkene or alkyne, the radical can add to the multiple bond, forming a new ring. The resulting cyclized radical can then be quenched through various pathways, such as hydrogen atom abstraction from the solvent or another reagent, to yield the final product.

A key mechanistic consideration in reactions involving cyclopropylmethyl radicals (which can be formed from cyclopropyl bromides) is the potential for rapid ring-opening to form a homoallylic radical. However, the stability of the cyclopropyl radical itself and the specific substitution pattern can influence the outcome of the reaction. In the case of the 2,3-dimethylcyclopropyl radical, its subsequent reactivity would be a competition between direct participation in a cyclization and potential rearrangement pathways.

The following table illustrates a representative setup for a photoredox-catalyzed radical reaction involving an alkyl bromide, which could be adapted for this compound in the presence of a suitable radical acceptor.

| Photocatalyst | Light Source | Reductant/Electron Donor | Solvent | Potential Intermediate |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LED | Hantzsch Ester | Acetonitrile | 2,3-dimethylcyclopropyl radical |

| [Ru(bpy)₃]Cl₂ | White Light | Triethylamine | Dimethylformamide | 2,3-dimethylcyclopropyl radical |

This table outlines general conditions for photoredox-catalyzed reactions of alkyl bromides, suggesting a framework for the reactivity of this compound.

Stereochemical Considerations and Stereoselective Transformations

Enantiomeric and Diastereomeric Forms of 1-Bromo-2,3-dimethylcyclopropane

This compound is a chiral molecule with three stereocenters at carbons C1, C2, and C3. The presence of these stereocenters and the geometric constraints of the cyclopropane (B1198618) ring lead to the existence of multiple stereoisomers. These isomers can be classified based on the relative orientation of the two methyl groups (cis or trans) and the bromine atom relative to them.

The isomers of this compound can be categorized as follows:

Trans-isomers: The methyl groups are on opposite sides of the cyclopropane ring. In this configuration, the bromine atom can be on the same side as one methyl group and opposite to the other. This arrangement results in two distinct pairs of enantiomers.

Cis-isomers: The methyl groups are on the same side of the cyclopropane ring. The bromine atom can be either on the same side (syn) or the opposite side (anti) to the methyl groups. This also gives rise to two pairs of enantiomers.

In total, there are four possible pairs of enantiomers, making a total of eight stereoisomers for this compound. Each pair of enantiomers has a diastereomeric relationship with the other pairs. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. pearson.com

| Relative Configuration | Description | Stereochemical Relationship |

|---|---|---|

| (1R,2R,3S) and (1S,2S,3R) | A pair of enantiomers where the methyl groups are trans to each other. | Enantiomers |

| (1R,2S,3R) and (1S,2R,3S) | A second pair of enantiomers with trans methyl groups. | Enantiomers |

| (1R,2R,3R) and (1S,2S,3S) | A pair of enantiomers where the methyl groups are cis to each other. | Enantiomers |

| (1R,2S,3S) and (1S,2R,2R) | A second pair of enantiomers with cis methyl groups. | Enantiomers |

Influence of Stereochemistry on Reaction Pathways and Products

The specific stereoisomer of this compound used as a reactant has a profound impact on the reaction pathway and the stereochemistry of the resulting products. This is particularly evident in stereospecific and stereoselective reactions.

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. wikipedia.org For example, in an E2 elimination reaction, a specific spatial arrangement between the departing bromine atom and a β-hydrogen is required, known as anti-periplanar geometry. chemistrysteps.comlibretexts.org Due to the rigid nature of the cyclopropane ring, only certain β-hydrogens in a given diastereomer of this compound will be able to achieve this orientation. Consequently, different diastereomers will lead to the formation of different and specific alkene products. For instance, the elimination from a cis-isomer might yield a different geometric isomer of the resulting cyclopropene (B1174273) than the elimination from a trans-isomer. libretexts.orgaskthenerd.com

In nucleophilic substitution reactions, such as an SN2 reaction, the stereochemistry at the carbon bearing the bromine atom is inverted. The accessibility of this carbon to the incoming nucleophile will be sterically hindered to different extents by the adjacent methyl groups, depending on their cis or trans arrangement. This can lead to significant differences in reaction rates between diastereomers. Some reactions of bromocyclopropanes can also proceed through cyclopropene intermediates, where the subsequent addition of a nucleophile can be highly diastereoselective. acs.org Furthermore, certain rearrangements of brominated cyclic compounds are known to be highly stereospecific, proceeding with retention of configuration. nih.gov

Strategies for Enantioselective Synthesis

The synthesis of a single, desired enantiomer of this compound requires enantioselective methods. These strategies aim to control the stereochemistry of the product, yielding a high excess of one enantiomer over the other.

Common approaches for the asymmetric synthesis of substituted cyclopropanes include:

Catalytic Asymmetric Cyclopropanation: This is a powerful method that utilizes a chiral catalyst to direct the formation of a specific enantiomer. acs.orgacs.org Transition metal complexes, often with rhodium, copper, or cobalt, and chiral ligands, are frequently employed. nih.govrsc.org These catalysts can mediate the reaction of an alkene with a carbene precursor to form the cyclopropane ring with high enantioselectivity. nsf.govdicp.ac.cn

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate. This chiral group directs the cyclopropanation reaction to occur from a specific face of the molecule, thereby controlling the stereochemistry. After the reaction, the auxiliary is removed, yielding the enantioenriched cyclopropane.

Enzyme-Mediated Synthesis: Biocatalysis, using enzymes like engineered myoglobins, can offer highly stereoselective routes to chiral cyclopropanes under mild reaction conditions. rochester.edu

Michael Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral phase-transfer catalysts can render this process enantioselective. nih.govrsc.org

For halogenated cyclopropanes specifically, methods involving zinc carbenoids and chiral ligands have proven effective for enantioselective halocyclopropanations. scholaris.ca

Stereochemical Analysis and Elucidation Techniques

Determining the absolute and relative stereochemistry of the different isomers of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is a primary tool for determining the relative stereochemistry of cyclopropane derivatives. The vicinal coupling constants (³JHH) between protons on the cyclopropane ring are highly dependent on their dihedral angle. soton.ac.uk Typically, the coupling constant for cis-protons (J_cis) is larger (around 6-12 Hz) than for trans-protons (J_trans), which is in the range of 2-9 Hz. researchgate.netyoutube.com This difference allows for the assignment of the relative configuration of the substituents on the ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (like NOESY) can identify protons that are close to each other in space. An NOE enhancement between protons on the substituents and protons on the ring can confirm whether they are on the same face (cis) or opposite faces (trans) of the cyclopropane ring.

Chromatographic Techniques:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). eijppr.comphenomenex.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers. nih.gov This technique is highly sensitive and can be used to determine the enantiomeric excess of a sample. researchgate.netazom.comnih.gov

Computational and Theoretical Studies on 1 Bromo 2,3 Dimethylcyclopropane

Electronic Structure and Bonding Characterization

The electronic structure of 1-bromo-2,3-dimethylcyclopropane is fundamentally shaped by the unique bonding of the cyclopropyl (B3062369) ring. The C-C bonds in cyclopropane (B1198618) are not typical sigma bonds but are bent, resulting in what is known as "bent" or "Walsh" orbitals. This arrangement confers a degree of π-character to the exterior of the ring, influencing its reactivity.

The introduction of a bromine atom and two methyl groups further modifies this electronic landscape. The electronegative bromine atom withdraws electron density from the attached carbon atom (C1) via the inductive effect, polarizing the C-Br bond. The methyl groups, being electron-donating, push electron density into the cyclopropyl ring, which can influence the stability of the ring and any potential intermediates.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| C-Br Bond Length | 1.95 Å | DFT/B3LYP/6-31G |

| C1-C2 Bond Length | 1.52 Å | DFT/B3LYP/6-31G |

| C2-C3 Bond Length | 1.53 Å | DFT/B3LYP/6-31G |

| C-Br Bond Dissociation Energy | 280 kJ/mol | DFT/B3LYP/6-31G* |

Note: The values in this table are illustrative and based on typical results for similar halogenated cyclopropanes. Actual values would require specific quantum mechanical calculations.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular properties of this compound. These calculations can predict optimized geometries, vibrational frequencies, and electronic energies for the different stereoisomers of the molecule.

By employing various functionals and basis sets, computational chemists can model the molecule with a high degree of accuracy. For instance, the B3LYP functional combined with a Pople-style basis set like 6-31G* is a common starting point for geometry optimization and frequency calculations. More advanced basis sets incorporating diffuse functions and polarization functions can provide more refined electronic energies.

These calculations can generate electron density maps and molecular orbital diagrams. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. In this compound, the HOMO is likely to be associated with the C-C bonds of the cyclopropyl ring or the lone pairs of the bromine atom, while the LUMO is expected to be the antibonding σ* orbital of the C-Br bond.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the potential reaction mechanisms of this compound. Two primary reaction pathways for haloalkanes are substitution (S_N1 and S_N2) and elimination (E1 and E2). The strained cyclopropyl system introduces unique mechanistic possibilities.

S_N2 and E2 Pathways: The backside attack required for a typical S_N2 reaction is sterically hindered by the cyclopropyl ring. Similarly, the anti-periplanar arrangement required for an E2 elimination is often difficult to achieve without significant ring distortion. Computational studies can map the potential energy surface for these pathways to determine the activation barriers.

S_N1 and E1 Pathways: The formation of a cyclopropyl cation intermediate in S_N1 and E1 reactions is generally disfavored due to increased ring strain and unfavorable hybridization at the cationic center. However, the presence of two methyl groups could offer some stabilization to a potential carbocation. Computational modeling can explore the energetics of carbocation formation and subsequent rearrangement. Ring-opening reactions are also a plausible outcome following the formation of a cyclopropyl cation, leading to allylic carbocations.

A DFT study on the polar bromination of cyclopropane has shown that a concerted cycloaddition-like mechanism can be energetically favorable over a two-step process involving a discrete carbocation. nih.gov By analogy, computational modeling of the reactions of this compound could explore similar concerted pathways or transition states with significant charge separation.

Prediction of Reactivity and Selectivity based on Theoretical Models

Theoretical models can be used to predict the reactivity and selectivity of this compound under various reaction conditions. By calculating the activation energies for competing reaction pathways (e.g., S_N2 vs. E2), it is possible to predict the major product.

The stereochemistry of the starting material will play a crucial role in determining the stereochemistry of the product. For example, in a hypothetical E2 reaction, the relative orientation of the bromine and a vicinal hydrogen atom will dictate which diastereomer of the resulting dimethylcyclopropene is formed.

Furthermore, theoretical models can predict how the solvent might influence reactivity. By incorporating a solvent model (e.g., the Polarizable Continuum Model - PCM), calculations can account for the stabilization of charged intermediates and transition states, providing a more realistic prediction of reaction outcomes in solution. The calculated LUMO energy and the distribution of electrostatic potential on the molecular surface can indicate the most likely sites for nucleophilic attack.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways (Illustrative)

| Reaction Pathway | Substrate Isomer | Activation Energy (kcal/mol) - Illustrative | Predicted Major Product |

| S_N2 with CN- | trans-1-bromo-2,3-dimethylcyclopropane | 35 | Minor |

| E2 with t-BuOK | trans-1-bromo-2,3-dimethylcyclopropane | 25 | Major |

| S_N1 (rate-determining step) | trans-1-bromo-2,3-dimethylcyclopropane | 45 | Unlikely |

| E1 (rate-determining step) | trans-1-bromo-2,3-dimethylcyclopropane | 45 | Unlikely |

| S_N2 with CN- | cis-1-bromo-2,3-dimethylcyclopropane | 38 | Minor |

| E2 with t-BuOK | cis-1-bromo-2,3-dimethylcyclopropane | 28 | Major |

Note: These values are purely illustrative to demonstrate the predictive power of computational chemistry and are not based on actual calculations for this specific molecule.

Advanced Applications in Organic Synthesis and Material Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The defined spatial arrangement of the methyl groups and the bromine atom in stereoisomers of 1-bromo-2,3-dimethylcyclopropane makes it a valuable chiral synthon. The cyclopropane (B1198618) ring serves as a rigid scaffold, allowing for the transfer of its stereochemistry into larger, more complex molecules. This is a critical strategy in asymmetric synthesis, where controlling the three-dimensional structure of a molecule is paramount, particularly in the synthesis of pharmaceuticals and biologically active natural products. researchgate.netnih.gov

The synthetic utility of chiral cyclopropanes is well-established. nih.gov They can be synthesized using various stereoselective methods, including transition-metal-catalyzed cyclopropanation of alkenes. rsc.org Once the chiral this compound core is obtained, the bromine atom can be substituted or used in coupling reactions, while the ring's stereocenters influence the stereochemical outcome of subsequent transformations. This approach allows chemists to construct specific diastereomers of a target molecule with high precision.

Table 1: Illustrative Use of Chiral Cyclopropane Scaffolds in Synthesis

| Target Molecule Class | Role of Chiral Cyclopropane | Synthetic Strategy | Reference Concept |

|---|---|---|---|

| Bioactive Natural Products | Introduction of stereocenters | Stereoselective cyclopropanation followed by functional group manipulation | rsc.org |

| Pharmaceutical Intermediates | Rigid scaffold for pharmacophore | Asymmetric synthesis of the cyclopropane core and subsequent elaboration | nih.govnih.gov |

Precursor for the Synthesis of Novel Organic Frameworks

While direct reports on the use of this compound in creating porous organic frameworks are nascent, its structural characteristics make it a promising candidate for this field. Organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are constructed from molecular building blocks (linkers) that connect to form extended, porous networks.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) and the polarization of the carbon-bromine bond are key features that drive the development of new synthetic methods. mdpi.com This unique reactivity allows this compound to participate in reactions that are not accessible to unstrained alkyl bromides.

One major area of research is the development of ring-opening reactions. nih.govresearchgate.net Under the influence of Lewis acids or through nucleophilic attack, the cyclopropane ring can open, relieving ring strain and generating a 1,3-difunctionalized linear alkane. The stereochemistry of the starting material can direct the stereochemical outcome of the ring-opened product, providing a method for stereoselective synthesis of acyclic systems. Furthermore, the bromine atom can facilitate radical-mediated reactions, leading to novel cyclization and functionalization pathways. nih.gov

Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, are known for their versatile reactivity, often generating a 1,3-zwitterionic intermediate upon ring-opening. mdpi.com While this compound is not a classic D-A cyclopropane, its reactivity can be modulated by reaction partners to engage in similar transformations, making it a valuable tool for building molecular complexity. mdpi.com

Table 2: Synthetic Methodologies Based on Brominated Cyclopropane Reactivity

| Methodology | Description | Key Feature Exploited | Reference Concept |

|---|---|---|---|

| Ring-Opening Reactions | Cleavage of the C-C bonds of the cyclopropane ring to form linear structures. | Ring strain, C-Br bond polarity | nih.govresearchgate.net |

| Cross-Coupling Reactions | Formation of new C-C bonds by coupling the cyclopropyl (B3062369) group with other organic fragments. | Reactivity of the C-Br bond | nih.gov |

| Radical Cyclizations | Intramolecular reactions initiated by radical formation at the C-Br bond. | Weakness of the C-Br bond | nih.gov |

Application in the Synthesis of Functional Materials

The incorporation of the rigid and compact this compound motif into larger molecules can lead to the creation of functional materials with unique properties. The cyclopropane unit can influence the packing of molecules in the solid state, affecting properties like crystallinity, melting point, and solubility.

In polymer science, this compound can be used as a monomer or a functionalizing agent. The bromine atom allows it to be incorporated into polymer chains via controlled radical polymerization techniques or to be grafted onto existing polymer backbones. The presence of the rigid cyclopropyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymer.

Furthermore, the unique electronic properties of the cyclopropane ring, which exhibits some characteristics of a double bond, can be exploited in the design of materials for electronics and optics. For instance, incorporating cyclopropyl groups into conjugated systems can tune their photophysical properties. The synthesis of cyclopropane-containing nucleoside analogs for biological applications also highlights the utility of this scaffold in creating functional molecules with specific, designed activities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.